![molecular formula C11H13N3S B1445023 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amin CAS No. 933707-46-1](/img/structure/B1445023.png)

1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anti-Parkinson-Mittel

Forscher haben Derivate von 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amin auf ihr Potenzial als neuartige Anti-Parkinson-Mittel untersucht. Diese Verbindungen haben gezeigt, dass sie die durch Haloperidol induzierte Katalepsie bei Mäusen lindern, was ein Modell für die Symptome der Parkinson-Krankheit ist. Die Derivate, insbesondere diejenigen mit Furfuryl- und Methoxy-substituierten Phenylgruppen, erwiesen sich als potente Wirkstoffe. Zusätzlich zeigten diese Verbindungen neuroprotektive Eigenschaften durch Modulation von oxidativen Stressmarkern wie Malondialdehyd (MDA) und antioxidativen Enzymen .

Anti-Tuberkulose-Aktivität

Benzothiazol-Derivate, einschließlich derer, die mit this compound verwandt sind, wurden synthetisiert und auf ihre anti-tuberkulösen Eigenschaften untersucht. Diese Verbindungen zeigten eine vielversprechende Aktivität gegen Mycobacterium tuberculosis, wobei einige Derivate eine bessere Hemmungsstärke als Standardreferenzmedikamente aufwiesen. Die Synthesewege und Struktur-Aktivitätsbeziehungen dieser Derivate unterstreichen ihr Potenzial als Antituberkulosemittel .

Entzündungshemmende Eigenschaften

Die entzündungshemmenden Eigenschaften von N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(Piperidin-1-yl)ethoxy)]acetamid-Derivaten wurden untersucht. Diese Verbindungen zeigten eine schwache COX-1-Hemmaktivität, was auf eine mögliche Rolle bei der Entwicklung von entzündungshemmenden Medikamenten hindeutet. Die kolorimetrischen Assays verglichen die Aktivität dieser Verbindungen mit selektiven COX-1-Inhibitoren wie Indomethacin .

Analgetische Anwendungen

Verbindungen, die die Benzothiazol-Einheit enthalten, wurden auf ihre analgetischen und entzündungshemmenden Aktivitäten getestet. Einige dieser Verbindungen zeigten signifikante Ergebnisse in analgetischen Assays, was auf ihre mögliche Verwendung in Schmerzmanagementstrategien hindeutet .

Neuroprotektive Effekte

Die neuroprotektiven Effekte von Benzothiazol-Derivaten sind mit ihren antioxidativen Eigenschaften verbunden. Durch die Modulation von endogenen Antioxidantien wie Glutathion und antioxidativen Enzymen können diese Verbindungen freie Radikale neutralisieren und oxidativen Stress reduzieren, was bei neurodegenerativen Erkrankungen von Vorteil ist .

Molekular-Docking-Studien

Molekular-Docking-Studien wurden durchgeführt, um die Wechselwirkungen von Benzothiazol-Derivaten mit biologischen Zielen wie dem Adenosin-A2A-Rezeptor zu verstehen. Diese Studien sind entscheidend für die Entwicklung und Entwicklung potenter Antagonisten für verschiedene Krankheiten, darunter die Parkinson-Krankheit .

Pharmakokinetisches Profil

Die pharmakokinetischen und metabolischen Verhaltensweisen von Benzothiazol-Derivaten wurden rechnerisch analysiert. Parameter für die Lipinski-Regel der 5 wurden berechnet, und keine der synthetisierten Verbindungen verletzte diese Regeln, was sie zu geeigneten Kandidaten für die weitere Entwicklung macht .

Synthesewege

Die Synthese von Benzothiazol-Derivaten, einschließlich derer, die mit this compound verwandt sind, beinhaltet verschiedene Synthesewege. Techniken wie Diazo-Kupplung, Knoevenagel-Kondensation und Mikrowellenbestrahlung wurden eingesetzt, um die Synthese dieser Verbindungen zu erreichen, was für die Entwicklung neuer Medikamente unerlässlich ist .

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed in the context of their inhibitory effects on Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been shown to exhibit inhibitory effects against mycobacterium tuberculosis . The interaction of these compounds with their targets leads to the inhibition of the bacteria’s growth .

Biochemical Pathways

Benzothiazole derivatives have been associated with the inhibition of mycobacterium tuberculosis, suggesting that they may affect the biochemical pathways related to the growth and proliferation of this bacterium .

Pharmacokinetics

The pyrrolidine ring, a component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of the compound.

Result of Action

Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting that they may inhibit the growth and proliferation of mycobacterium tuberculosis .

Action Environment

The pyrrolidine ring, a component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization , which could potentially be influenced by environmental factors.

Biochemische Analyse

Biochemical Properties

1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-1 (COX-1) with an IC50 value ranging from 7.41 to 11.34 μM . This inhibition suggests that 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine can modulate inflammatory responses by affecting the COX-1 enzyme. Additionally, this compound has been found to interact with androgen receptors, indicating its potential role in modulating hormonal pathways .

Cellular Effects

1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cell lines, such as HeLa cells, by causing S-phase and G2/M-phase cell cycle arrests . This indicates its potential as an antitumor agent. Furthermore, 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine has been shown to affect the expression of genes involved in oxidative stress responses, highlighting its role in cellular defense mechanisms .

Molecular Mechanism

The molecular mechanism of action of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, molecular docking studies have demonstrated that 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine exhibits strong binding interactions with the adenosine A2A receptor, which is implicated in neuroprotective effects . Additionally, this compound can modulate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), further elucidating its role in oxidative stress regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine have been observed to change over time. Studies have shown that this compound remains stable under various conditions, but its degradation products can influence long-term cellular functions. For example, prolonged exposure to 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine has been associated with sustained inhibition of inflammatory pathways and persistent modulation of gene expression related to oxidative stress . These findings suggest that the compound’s effects can be maintained over extended periods, making it a valuable tool for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine have been associated with hepatotoxicity and nephrotoxicity in animal studies . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound has been shown to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine can influence the levels of metabolites involved in oxidative stress responses, further elucidating its role in cellular defense mechanisms .

Transport and Distribution

The transport and distribution of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine within cells and tissues involve specific transporters and binding proteins. This compound has been shown to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular regions . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine plays a significant role in its activity and function. This compound has been found to localize within specific cellular compartments, such as the mitochondria and the nucleus . Targeting signals and post-translational modifications direct 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine to these compartments, where it can exert its effects on cellular processes. For instance, its localization within the mitochondria allows it to modulate oxidative stress responses and mitochondrial function .

Eigenschaften

IUPAC Name |

1-(1,3-benzothiazol-2-yl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c12-8-5-6-14(7-8)11-13-9-3-1-2-4-10(9)15-11/h1-4,8H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWFUOSCBNVRNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

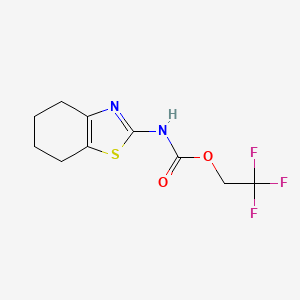

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-bromo-3-[(2-methylpropoxy)methyl]benzene](/img/structure/B1444947.png)

![2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1444948.png)

![4-[(Dimethylamino)methyl]-2-nitroaniline](/img/structure/B1444955.png)

![2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1444956.png)

![1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B1444957.png)

![[2-Amino-1-(2-methylphenyl)propyl]dimethylamine](/img/structure/B1444960.png)